Nonasodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;palladium;nonahydrate

Catalog No.
S1500161
CAS No.
176483-72-0
M.F
C54H54Na9O36P3PdS9
M. Wt
1973.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nonasodium;3-bis(3-sulfonatophenyl)phosphanylbenze...

CAS Number

176483-72-0

Product Name

Nonasodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;palladium;nonahydrate

IUPAC Name

nonasodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;palladium;nonahydrate

Molecular Formula

C54H54Na9O36P3PdS9

Molecular Weight

1973.8 g/mol

InChI

InChI=1S/3C18H15O9PS3.9Na.9H2O.Pd/c3*19-29(20,21)16-7-1-4-13(10-16)28(14-5-2-8-17(11-14)30(22,23)24)15-6-3-9-18(12-15)31(25,26)27;;;;;;;;;;;;;;;;;;;/h3*1-12H,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;;;;;;;;9*1H2;/q;;;9*+1;;;;;;;;;;/p-9

InChI Key

RZJLWYKBARRAJM-UHFFFAOYSA-E

SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Pd]

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Pd]

Catalyst for Cycloisomerization:

  • Pd-TPPTS acts as an efficient catalyst in the cycloisomerization of acetylenic carboxylic acids. This reaction involves the conversion of a molecule with a carbon-carbon triple bond (acetylenic) and a carboxylic acid group into a five-membered heterocyclic ring.
  • Studies have shown that Pd-TPPTS exhibits high activity and selectivity in this reaction, leading to the desired products in good yields. Source: Novel Pd heterogeneous catalysts for cycloisomerisation of acetylenic carboxylic acids: )

Supported Catalyst:

  • Pd-TPPTS can be immobilized on various support materials, such as layered double hydroxides (LDHs). This allows for its easy separation and recovery from the reaction mixture, making it reusable and environmentally friendly.
  • Supported Pd-TPPTS catalysts have shown promising results in various organic reactions, including cycloisomerization and cross-coupling reactions. Source: Novel Pd heterogeneous catalysts for cycloisomerisation of acetylenic carboxylic acids: )

Research into New Catalysts and Reaction Development:

  • Pd-TPPTS serves as a valuable starting point for the development of new and improved catalysts. By modifying the structure of the ligand or exploring different reaction conditions, researchers can tailor the catalyst's properties for specific applications.
  • This ongoing research holds promise for the development of more efficient, selective, and sustainable catalysts for various organic transformations.

Nonasodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;palladium;nonahydrate, also abbreviated as SPDSBPd • 9H2O, is a palladium-containing organophosphorus compound. It is a research chemical [].

The origin of this specific compound is not readily available in public sources. However, palladium organophosphorus compounds are a class of materials being explored for their potential applications in catalysis [].


Molecular Structure Analysis

The molecular formula for SPDSBPd • 9H2O is C54H54Na9O36P3PdS9. Its structure is complex, containing a central palladium atom surrounded by organic groups including benzene rings, sulfonate groups (SO3Na), and a phosphane group (PPh3) [].

The presence of sulfonate groups makes the molecule water-soluble [].


Chemical Reactions Analysis

Specific information on the synthesis or reactions of SPDSBPd • 9H2O is not widely available in public sources.

Palladium organophosphorus compounds are generally synthesized by reacting palladium precursors with phosphane ligands []. There is ongoing research into their use as catalysts for various chemical reactions, including cross-coupling reactions which are important in organic synthesis [].

Dates

Modify: 2023-08-15

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